molecular formula C10H16F3NO3 B14509015 Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate CAS No. 62935-46-0

Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate

Cat. No.: B14509015
CAS No.: 62935-46-0
M. Wt: 255.23 g/mol
InChI Key: VATSAGYIQXKZNR-UHFFFAOYSA-N
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Description

Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate is an organic compound with a complex structure that includes ethyl, diethylcarbamoyl, and trifluoropropanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropropanoate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(diethylcarbamoyl)acetate: Similar in structure but lacks the trifluoromethyl group.

    Diethylcarbamazine: Used as an anthelmintic drug, structurally related but with different functional groups.

Uniqueness

Ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

62935-46-0

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

ethyl 2-(diethylcarbamoyl)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C10H16F3NO3/c1-4-14(5-2)8(15)7(10(11,12)13)9(16)17-6-3/h7H,4-6H2,1-3H3

InChI Key

VATSAGYIQXKZNR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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